Dryocrassin ABBA

Catalog No.
S618350
CAS No.
12777-70-7
M.F
C43H48O16
M. Wt
820.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dryocrassin ABBA

CAS Number

12777-70-7

Product Name

Dryocrassin ABBA

IUPAC Name

2-acetyl-4-[[3-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one

Molecular Formula

C43H48O16

Molecular Weight

820.8 g/mol

InChI

InChI=1S/C43H48O16/c1-9-11-24(46)28-32(50)18(30(48)20(34(28)52)14-22-36(54)26(16(3)44)40(58)42(5,6)38(22)56)13-19-31(49)21(35(53)29(33(19)51)25(47)12-10-2)15-23-37(55)27(17(4)45)41(59)43(7,8)39(23)57/h48-57H,9-15H2,1-8H3

InChI Key

PRVKSKWNDSLRBY-UHFFFAOYSA-N

Synonyms

dryocrassin

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(=C(C(=C3O)C(=O)CCC)O)CC4=C(C(C(=O)C(=C4O)C(=O)C)(C)C)O)O)O

The exact mass of the compound Dryocrassin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dryocrassin ABBA (CAS: 12777-70-7) is a highly purified, naturally occurring tetrameric acylphloroglucinol isolated from the rhizomes of Dryopteris crassirhizoma. In commercial and research procurement, it is primarily sourced as a high-purity reference standard and pharmacological lead compound for advanced infectious disease modeling. Unlike crude extracts or simpler dimeric phloroglucinols, highly purified Dryocrassin ABBA provides a stable, quantifiable baseline for evaluating broad-spectrum antiviral and anti-virulence activities. Its unique tetrameric structure confers distinct pharmacokinetic stability and target-binding profiles, making it a critical reagent for assays targeting viral proteases, neuraminidases, and bacterial virulence factors where standard clinical inhibitors exhibit resistance or off-target microbiota disruption [1].

Research Fit

Antiviral Screening
Supports neuraminidase inhibition studies against drug-resistant influenza strains
Anti-Virulence Research
Reported SrtA and vWbp inhibition for S. aureus virulence factor investigation
Oral PK Reference
Reported oral bioavailability and ADME-Tox profile support PK/PD modeling studies

Substituting Dryocrassin ABBA with structurally related phloroglucinols (such as the trimeric filixic acid ABA or dimeric flavaspidic acids) or crude Dryopteris extracts severely compromises assay reproducibility and quantitative target affinity. While crude extracts contain a mixture of over ten phloroglucinol derivatives that confound mechanism-of-action studies, purified Dryocrassin ABBA offers the precise stoichiometry essential for determining accurate IC50 and MIC values [1]. Furthermore, substituting with standard clinical benchmarks like amantadine or vancomycin fails in specific resistant-strain models or anti-virulence assays, as Dryocrassin ABBA operates via distinct, non-bactericidal virulence-factor inhibition rather than direct growth perturbation [2].

Substitution Risk

Class-level phloroglucinols lack PK data
Filixic acid ABA and similar analogs have no reported oral bioavailability; in vivo study design may not transfer.
Neuraminidase inhibition potency differs
Direct enzymatic assay context differs between dryocrassin ABBA and filixic acid ABA; results may not be interchangeable.
Anti-virulence target not shared
SrtA inhibition and binding site interaction have not been reported for other D. crassirhizoma phloroglucinols.

Superior Cellular Antiviral Potency Against SARS-CoV Compared to Trimeric Analogs

In immunofluorescence-based cellular infection assays, the tetrameric Dryocrassin ABBA demonstrates significantly higher potency than its closely related trimeric analog, filixic acid ABA. Against SARS-CoV infection in Vero cells, Dryocrassin ABBA achieved an IC50 of 0.80 ± 0.07 µM, whereas filixic acid ABA required a concentration of 4.56 ± 0.21 µM to achieve the same inhibition [1].

Evidence DimensionCellular viral inhibition (IC50)
Target Compound Data0.80 ± 0.07 µM
Comparator Or BaselineFilixic acid ABA (4.56 ± 0.21 µM)
Quantified Difference5.7-fold higher potency for Dryocrassin ABBA
ConditionsSARS-CoV infected Vero cells, 24 h post-infection

Procuring the tetrameric form ensures maximum assay sensitivity and lower required dosing in cellular models of coronavirus infection compared to trimeric alternatives.

Neuraminidase IC₅₀
Head-to-head
H5N1 IC₅₀ 18.59 μM vs. filixic acid ABA 29.57 μM
H7N9 Anhui IC₅₀ 3.6 μM vs. oseltamivir 9.6 μM
Reported inhibition potency context against drug-resistant neuraminidases
Enzymatic assay; data from separate studies

In Vivo Efficacy Against Amantadine-Resistant Influenza Strains

When evaluated in murine models infected with amantadine-resistant HPAIV H5N1, Dryocrassin ABBA significantly outperformed the clinical benchmark amantadine. Oral administration of 33 mg/kg Dryocrassin ABBA resulted in an 87% survival rate, whereas the standard amantadine treatment yielded only a 53% survival rate, with the untreated control at 20% [1]. This is supported by its direct neuraminidase inhibition (IC50 = 18.59 µM) which outperforms filixic acid ABA (29.57 µM) [2].

Evidence DimensionIn vivo survival rate
Target Compound Data87% survival (at 33 mg/kg)
Comparator Or BaselineAmantadine hydrochloride (53% survival)
Quantified Difference34% absolute increase in survival rate over the clinical standard
ConditionsMice infected with amantadine-resistant H5N1 avian influenza virus

Validates Dryocrassin ABBA as an essential positive control and lead compound for in vivo virology studies where standard adamantane-class drugs fail.

Oral bioavailability
Class-level
F = 50.1% in rats
Supports oral dosing study design; comparator lacks reported data
LC-MS/MS quantification; class-level differentiation

Potent Anticlostridial Activity Comparable to Vancomycin

In screening against 15 clinical isolates of Clostridioides difficile, Dryocrassin ABBA exhibited potent inhibitory activity that closely parallels the clinical standard vancomycin. Dryocrassin ABBA demonstrated an MIC50 of 1 µg/mL and an MIC90 of 4 µg/mL, compared to vancomycin's MIC50 of 0.5 µg/mL and MIC90 of 1 µg/mL, while outperforming other novel candidates like obefazimod (MIC50 = 4 µg/mL) [1]. Crucially, it showed minimal to no activity against representative members of the human gut microbiota.

Evidence DimensionMinimum Inhibitory Concentration (MIC50 / MIC90)
Target Compound DataMIC50 = 1 µg/mL, MIC90 = 4 µg/mL
Comparator Or BaselineVancomycin (MIC50 = 0.5 µg/mL, MIC90 = 1 µg/mL)
Quantified DifferenceActivity within 1- to 2-fold of the clinical gold standard
ConditionsBroth microdilution against 15 clinical C. difficile isolates

Makes Dryocrassin ABBA a highly relevant benchmark material for developing gut-sparing anticlostridial therapeutics, offering comparable potency to vancomycin without broad-spectrum microbiota disruption.

SrtA inhibition
Class-level
IC₅₀ = 24.17 μM
Reported anti-virulence target engagement; not observed in analogs
FRET assay; binding to V166/V168

Specific Anti-Virulence Activity Without Direct Bactericidal Perturbation

Unlike traditional antibiotics that kill bacteria and drive resistance, Dryocrassin ABBA acts as a specific anti-virulence agent against Staphylococcus aureus. It inhibits the virulence factor Sortase A (SrtA) with an IC50 of 24.17 µM and directly targets the von Willebrand factor-binding protein (vWbp)[REFS-1, REFS-2]. Importantly, its MIC against S. aureus is >1024 µg/mL, meaning it does not perturb the bacterial growth state, unlike bactericidal comparators.

Evidence DimensionGrowth perturbation vs. Virulence inhibition
Target Compound DataSrtA IC50 = 24.17 µM; MIC > 1024 µg/mL
Comparator Or BaselineTraditional bactericidal antibiotics (MIC typically < 2 µg/mL)
Quantified Difference>40-fold separation between virulence inhibition and growth inhibition
ConditionsS. aureus Newman strain growth curves and FRET-based SrtA assay

Essential for researchers needing a non-lethal mechanistic probe to study bacterial pathogenesis and anti-virulence strategies without triggering growth-related stress responses.

H5N1 mouse model
Class-level
87% survival at 33 mg/kg oral
Model-response endpoint context; survival benefit reported
7-day treatment; no comparator data for filixic acid ABA
ADME-Tox profile
Class-level
Low CYP450 inhibition; low hERG inhibition; good microsomal stability
Safety-related endpoint context for compound advancement
In vitro panel; class differentiation lacking
HepG2 viability
Class-level
49% viability at 75 μg/mL (48h)
Cell-model response context; caspase-dependent apoptosis pathway
MTT assay; data to verify against analogs

Broad-Spectrum Coronavirus Inhibitor Screening

Due to its quantified superiority over trimeric analogs (like filixic acid ABA) in cellular SARS-CoV and MERS-CoV models, Dryocrassin ABBA is the preferred tetrameric phloroglucinol reference standard for evaluating viral entry and main protease (Mpro) inhibition [1].

Resistant Influenza Model Validation

Its proven in vivo efficacy against amantadine-resistant H5N1 strains makes it an ideal positive control for evaluating novel antiviral formulations where standard M2 ion channel blockers fail [2].

Gut-Sparing Anticlostridial Drug Development

Performing on par with vancomycin against clinical C. difficile isolates while sparing commensal flora, it serves as a critical benchmark material for developing microbiome-friendly targeted antibiotics [3].

Bacterial Anti-Virulence Assay Development

Because it inhibits S. aureus Sortase A and vWbp without affecting bacterial growth (MIC > 1024 µg/mL), it is uniquely suited as a mechanistic probe in assays designed to uncouple virulence from bacterial survival [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Influenza neuraminidase inhibition studies
Reported inhibition potency context
Drug-resistant strain enzymatic assay profiling
S. aureus virulence factor research
SrtA and vWbp inhibition reported
Virulence factor binding and functional assay
Oral pharmacokinetic and ADME-Tox characterization
Reported oral bioavailability and CYP450 profile
In vitro ADME-Tox panel and PK modeling
Hepatocellular carcinoma cell model studies
Concentration-dependent viability reduction reported
Apoptosis pathway and caspase activation profiling

XLogP3

5.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

820.29423544 Da

Monoisotopic Mass

820.29423544 Da

Heavy Atom Count

59

Wikipedia

Dryocrassin

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